Cas no 885272-19-5 (1H-Indole-6-carbothioamide)
1H-Indole-6-carbothioamide Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-6-carbothioamide
- 1H-Indole-6-carbothioic acid amide
- CS-0306443
- EN300-1851663
- 885272-19-5
- AKOS006294127
- MFCD06738887
- DB-077426
- AB28112
- SCHEMBL19608350
- CHEMBL4528244
- DTXSID00693052
- D87562
-
- MDL: MFCD06738887
- Inchi: 1S/C9H8N2S/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H2,10,12)
- InChI Key: LHLODSWIVCZDPI-UHFFFAOYSA-N
- SMILES: S=C(C1C=C2C(C=CN2)=CC=1)N
Computed Properties
- Exact Mass: 176.04100
- Monoisotopic Mass: 176.041
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.9A^2
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: nothing
Experimental Properties
- PSA: 73.90000
- LogP: 2.50240
1H-Indole-6-carbothioamide Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Indole-6-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB536947-1 g |
1H-Indole-6-carbothioic acid amide |
885272-19-5 | 1g |
€1,414.60 | 2023-04-14 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0152-1g |
1H-Indole-6-carbothioic acid amide |
885272-19-5 | 97% | 1g |
6767.38CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0152-5g |
1H-Indole-6-carbothioic acid amide |
885272-19-5 | 97% | 5g |
25424.31CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0152-500mg |
1H-Indole-6-carbothioic acid amide |
885272-19-5 | 97% | 500mg |
3807.71CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0152-250mg |
1H-Indole-6-carbothioic acid amide |
885272-19-5 | 97% | 250mg |
2332.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0152-100mg |
1H-Indole-6-carbothioic acid amide |
885272-19-5 | 97% | 100mg |
1594.32CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0152-50mg |
1H-Indole-6-carbothioic acid amide |
885272-19-5 | 97% | 50mg |
1221.18CNY | 2021-05-08 | |
| Chemenu | CM146813-1g |
1H-Indole-6-carbothioic acid amide |
885272-19-5 | 95% | 1g |
$*** | 2023-03-31 | |
| TRC | I629065-50mg |
1H-Indole-6-carbothioamide |
885272-19-5 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | I629065-100mg |
1H-Indole-6-carbothioamide |
885272-19-5 | 100mg |
$ 95.00 | 2022-06-02 |
1H-Indole-6-carbothioamide Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 1H-Indole-6-carbothioamide
1H-Indole-6-carbothioamide (CAS No. 885272-19-5): A Comprehensive Overview
1H-Indole-6-carbothioamide (CAS No. 885272-19-5) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, characterized by its indole core and thioamide functionality, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research findings related to 1H-Indole-6-carbothioamide.
Chemical Structure and Synthesis
The chemical structure of 1H-Indole-6-carbothioamide is defined by its indole ring system, which is a common motif in many biologically active molecules. The thioamide group at the 6-position adds a unique functional group that can influence the compound's reactivity and biological activity. The synthesis of 1H-Indole-6-carbothioamide typically involves multi-step processes, including the formation of the indole core and subsequent functionalization to introduce the thioamide group.
One common synthetic route involves the condensation of 6-bromoindole with thiourea in the presence of a base such as potassium carbonate. This reaction yields the desired thioamide derivative, which can then be further purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Recent advancements in synthetic chemistry have also explored alternative methods to improve yield and purity, such as microwave-assisted synthesis and catalytic approaches.
Biological Properties and Mechanisms of Action
1H-Indole-6-carbothioamide has been extensively studied for its potential therapeutic applications due to its diverse biological activities. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines. This makes it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 1H-Indole-6-carbothioamide has also demonstrated antiproliferative activity against cancer cells. Studies have reported that it can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia cells. The mechanism of action involves the modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Clinical Relevance and Recent Research Findings
The clinical relevance of 1H-Indole-6-carbothioamide is supported by several preclinical studies that have evaluated its efficacy in animal models. For instance, a study published in the Journal of Medicinal Chemistry reported that treatment with 1H-Indole-6-carbothioamide significantly reduced inflammation in a mouse model of colitis. Another study in Cancer Research demonstrated that this compound could effectively inhibit tumor growth in xenograft models of human breast cancer.
Beyond these preclinical findings, there is growing interest in exploring the potential of 1H-Indole-6-carbothioamide for other therapeutic applications. Recent research has investigated its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preliminary results suggest that this compound may have protective effects against neuronal cell death and oxidative stress.
Safety and Toxicology
The safety profile of 1H-Indole-6-carbothioamide is an important consideration for its potential use in clinical settings. Preclinical toxicology studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further research is needed to fully evaluate its safety in humans.
Toxicological assessments have focused on evaluating potential side effects such as hepatotoxicity, nephrotoxicity, and genotoxicity. Initial findings indicate that 1H-Indole-6-carbothioamide does not exhibit significant toxicity at relevant concentrations. Nevertheless, ongoing studies are being conducted to ensure its long-term safety and efficacy.
FUTURE DIRECTIONS AND CONCLUSIONS
The promising biological activities and therapeutic potential of 1H-Indole-6-carbothioamide make it an exciting molecule for further investigation. Future research should focus on optimizing its pharmacokinetic properties to enhance bioavailability and reduce potential side effects. Additionally, clinical trials are needed to validate its efficacy and safety in human patients.
In conclusion, 1H-Indole-6-carbothioamide (CAS No. 885272-19-5) represents a valuable addition to the arsenal of compounds being explored for their therapeutic applications. Its unique chemical structure and diverse biological activities offer significant potential for treating various diseases, making it an important focus for ongoing research in medicinal chemistry and pharmacology.
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